4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Description
4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and multiple aromatic rings
Properties
Molecular Formula |
C26H27N5O2S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-ethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H27N5O2S/c1-4-20-7-15-24(16-8-20)34(32,33)31-23-13-11-22(12-14-23)29-26-27-19(3)17-25(30-26)28-21-9-5-18(2)6-10-21/h5-17,31H,4H2,1-3H3,(H2,27,28,29,30) |
InChI Key |
YPHIESNFOJGESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Sulfonation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the aromatic sulfonamide through a series of cross-coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE
- 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the combination of the pyrimidine ring with the sulfonamide group and the ethyl substitution. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
